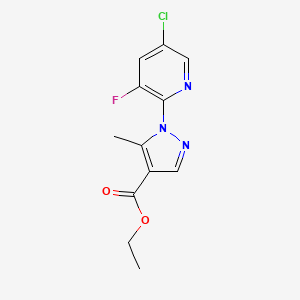








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.CCOC=[CH:15][C:16](=O)[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19].Cl.[CH2:25](O)C>>[CH2:21]([O:20][C:18]([C:17]1[CH:25]=[N:9][N:8]([C:5]2[C:4]([F:10])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=2)[C:16]=1[CH3:15])=[O:19])[CH3:22]
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=NC1)NN)F
|
|
Name
|
ethyl (2-ethoxymethylene)-acetoacetate
|
|
Quantity
|
5.76 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOC=CC(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was evaporated in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
Then, the mixture was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1F)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.95 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |